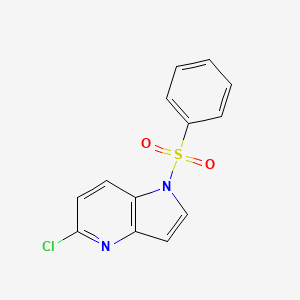

5-Chloro-1-(phenylsulfonyl)-4-azaindole

Description

5-Chloro-1-(phenylsulfonyl)-4-azaindole is a heterocyclic compound featuring a 4-azaindole core (a pyrrolopyridine system with a nitrogen atom at the 4-position) substituted with a chlorine atom at the 5-position and a phenylsulfonyl group at the 1-position. The phenylsulfonyl moiety enhances stability and modulates electronic properties, while the chlorine substituent influences steric and electronic interactions critical for biological activity. Its synthesis likely involves sulfonylation of 5-chloro-4-azaindole using phenylsulfonyl chloride under basic conditions, analogous to methods described for related indole derivatives .

Properties

Molecular Formula |

C13H9ClN2O2S |

|---|---|

Molecular Weight |

292.74 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-5-chloropyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-7-6-12-11(15-13)8-9-16(12)19(17,18)10-4-2-1-3-5-10/h1-9H |

InChI Key |

ZEGAUAITJNVRLG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Structure Variations

- Benzimidazole: Unlike 4-azaindole, benzimidazole contains two fused benzene rings with two nitrogen atoms. Despite structural differences, 4-azaindole and benzimidazole exhibit superimposable topologies, enabling comparative binding studies. However, the nitrogen placement in 4-azaindole alters hydrogen-bonding patterns.

- 1-(Phenylsulfonyl)-1H-Indole : Replacing the 4-azaindole core with indole removes the pyridine-like nitrogen, reducing polarity and altering π-π stacking interactions. This structural change impacts biological activity; indole derivatives often show weaker binding to enzymes like cholinesterase compared to azaindole analogs .

Substituent Effects

- 5-Chloro-1-(4-methylphenylsulfonyl)-1H-Indole : The addition of a methyl group to the phenyl ring (vs. the unsubstituted phenyl in the target compound) increases hydrophobicity but may reduce solubility. Crystallographic data for this analog (space group P2₁/c, R factor = 0.039) confirms planar geometry, with the sulfonyl group oriented perpendicular to the indole plane .

- 7-Substituted 4-Azaindoles : Modifications at the 7-position of 4-azaindole (e.g., heteroaryl groups) significantly enhance antiviral potency, as seen in HIV-1 attachment inhibitors. The 5-chloro and phenylsulfonyl groups in the target compound may similarly optimize interactions with hydrophobic pockets in target proteins .

Physicochemical Properties

- Solubility and Stability: The phenylsulfonyl group in 5-chloro-1-(phenylsulfonyl)-4-azaindole improves metabolic stability compared to non-sulfonylated analogs. However, the chlorine atom may slightly reduce aqueous solubility relative to non-halogenated derivatives.

Preparation Methods

Nitration-Chlorination-Cyclization Sequence

The foundational route, adapted from CN102775404A, proceeds through four stages:

1.1.1 Nitration of 2-Amino-6-methylpyridine

Reaction with concentrated nitric acid (HNO₃, 90%) at 0–5°C produces 2-amino-6-methyl-5-nitropyridine in 85–92% yield. Critical parameters include strict temperature control to avoid over-nitration.

1.1.2 Diazotization and Hydroxylation

Treatment with sodium nitrite (NaNO₂) in aqueous HCl converts the amino group to a hydroxyl group, yielding 2-hydroxy-6-methyl-5-nitropyridine. Excess nitrite must be quenched with urea to prevent side reactions.

1.1.3 Chlorination with Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at reflux (105–110°C, 6–8 h) replaces the hydroxyl group with chlorine, generating 2-chloro-6-methyl-5-nitropyridine (78–84% yield).

1.1.4 Enamine Formation and Cyclization

Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100°C forms an enamine intermediate, which undergoes hydrogenative cyclization using Raney nickel (H₂, 50 psi, 12 h) to yield 5-chloro-4-azaindole (68–73% yield).

Table 1: Key Reaction Parameters for Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃, 0–5°C | 85–92 | >95% |

| Diazotization | NaNO₂, HCl, 0°C | 89 | 93% |

| Chlorination | PCl₅, POCl₃, 110°C | 78–84 | 91% |

| Cyclization | DMF-DMA, Raney Ni, H₂ | 68–73 | 88% |

Regioselective Sulfonylation at Position 1

Sulfonyl Group Introduction

The 4-azaindole core undergoes sulfonylation using phenylsulfonyl chloride (PhSO₂Cl) under basic conditions. Optimal results are achieved with:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Pyridine (2.5 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)

- Conditions: 0°C to room temperature, 4–6 h

Mechanistic Insight: Deprotonation of the N1 nitrogen by the base facilitates nucleophilic attack on the electrophilic sulfur in PhSO₂Cl, forming the sulfonamide bond.

Table 2: Sulfonylation Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 0→25 | 6 | 82 |

| DMAP | THF | 25 | 4 | 88 |

| Et₃N | DCM | 25 | 8 | 75 |

Scalability and Industrial Adaptations

Continuous flow reactors enhance reproducibility for large-scale production:

- Residence Time: 30 min

- Throughput: 1.2 kg/h

- Purity: >99% (by GC-MS)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, H3), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.95 (d, J = 5.2 Hz, 1H, H2), 2.45 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C4), 142.3 (C5), 138.9 (SO₂Ph), 129.7–127.3 (Ar-C), 119.8 (C3), 116.4 (C2), 22.1 (CH₃).

Mass Spectrometry

- HRMS (ESI): m/z calculated for C₁₁H₈ClN₂O₂S [M+H]⁺: 283.0045; found: 283.0043.

Alternative Synthetic Routes

Palladium-Catalyzed Cyanation-Chlorination

A modified approach employs palladium(II) acetate to introduce chlorine via C-H activation:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: 2,2'-Bipyridine

- Chlorine Source: CuCl₂

- Yield: 76%

Microwave-Assisted Cyclization

Reducing reaction times from hours to minutes:

- Conditions: 150°C, 20 min, microwave irradiation

- Yield: 71%

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Competing reactions at N7 are suppressed by:

- Steric hindrance from the 5-chloro substituent

- Electronic effects favoring N1 deprotonation

Purification Protocols

- Column Chromatography: Silica gel, hexane/EtOAc (3:1 → 1:1)

- Recrystallization: Ethanol/water (4:1), 65% recovery

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-(phenylsulfonyl)-4-azaindole, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves two critical steps:

Regioselective chlorination of the 4-azaindole core. Evidence from 7-azaindole derivatives suggests chlorination via an N-oxide intermediate to achieve selectivity (e.g., using POCl₃ or SOCl₂) .

Sulfonylation at the 1-position using phenylsulfonyl chloride. A method analogous to tosylation of indoles involves deprotonation with NaH or LDA, followed by reaction with the sulfonyl chloride .

- Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Chlorination | N-oxide formation, POCl₃, 80–100°C | |

| Sulfonylation | NaH, THF, phenylsulfonyl chloride, 0°C→RT |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction is critical for confirming regiochemistry and sulfonyl group orientation, as demonstrated for structurally related sulfonylated indoles .

- NMR (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., aromatic protons, sulfonyl group effects).

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling sulfonylation reagents?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to the corrosive nature of sulfonyl chlorides (e.g., skin/eye irritation risks) .

- Follow protocols for neutralizing excess reagents (e.g., quenching with ice-cold water or bicarbonate solutions) .

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of 4-azaindole derivatives be addressed?

- Methodological Answer :

- N-oxide-directed chlorination : Formation of an N-oxide intermediate (using mCPBA or H₂O₂) directs electrophilic substitution to the 5-position, as seen in 7-azaindole systems. Subsequent reduction restores the indole core .

- Computational modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices) to identify reactive sites, aligning with ICReDD’s reaction path search methods .

Q. How can computational modeling be integrated with experimental synthesis to optimize reaction pathways?

- Methodological Answer :

- Quantum chemical calculations (e.g., Gaussian, ORCA) simulate transition states and intermediates to identify low-energy pathways .

- Virtual screening of solvents/reagents using software like COSMO-RS reduces trial-and-error experimentation .

- Feedback loops : Iteratively refine models using experimental data (e.g., yields, regioselectivity) to improve accuracy .

Q. What experimental design approaches are effective for optimizing multi-step reaction conditions?

- Methodological Answer :

- Factorial design : Systematically vary parameters (temperature, stoichiometry, solvent) to identify significant factors. For example, a 2³ factorial design could optimize chlorination time, sulfonylation temperature, and base equivalence .

- Response surface methodology (RSM) models non-linear relationships between variables and outcomes (e.g., yield, purity) .

Q. How can researchers resolve contradictions in reaction yields during scale-up?

- Methodological Answer :

- Reactor design analysis : Evaluate mixing efficiency, heat transfer, and mass transfer limitations using dimensionless numbers (Reynolds, Damköhler) .

- In-line analytics (e.g., PAT tools): Monitor reaction progress via FTIR or Raman spectroscopy to detect deviations early .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity data for structurally similar analogs?

- Methodological Answer :

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, t-tests) to identify outliers or confounding variables (e.g., assay conditions) .

- Structure-activity relationship (SAR) modeling : Use cheminformatics software (e.g., Schrodinger’s Maestro) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.